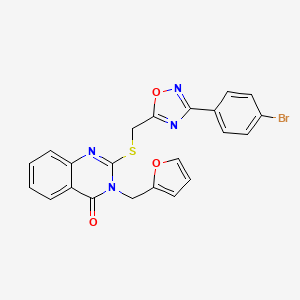

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Description

2-(((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a 1,2,4-oxadiazole ring and a furan-2-ylmethyl group. The quinazolinone scaffold is pharmacologically significant, with documented antibacterial, antifungal, and cytotoxic activities . Key structural elements include:

- 4-Bromophenyl group: Enhances lipophilicity and may improve membrane permeability .

- Furan-2-ylmethyl substituent: Contributes to electron-rich regions for hydrogen bonding or van der Waals interactions .

Synthetic routes typically involve cyclization of thioamide precursors or nucleophilic substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O3S/c23-15-9-7-14(8-10-15)20-25-19(30-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-29-16/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPIIZLNNDSSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.

Synthesis of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring is often formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

Bromophenyl Group Addition: The bromophenyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS).

Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving thiol-ene click chemistry or other suitable coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can target the oxadiazole ring and the quinazolinone core, potentially leading to ring-opening or hydrogenation.

Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the bromophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

The quinazolinone scaffold is widely recognized for its potential as an antitumor agent. Compounds derived from quinazolinones have been reported to exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that modifications to the quinazolinone structure can enhance its efficacy against tumor cells by targeting specific pathways involved in cell proliferation and survival . The incorporation of the oxadiazole moiety further contributes to the compound's antitumor properties by potentially enhancing its interaction with biological targets.

1.2 Carbonic Anhydrase Inhibition

Research indicates that derivatives of quinazolinones can act as selective inhibitors of carbonic anhydrase isoforms, which are metalloenzymes involved in critical physiological processes. These inhibitors have therapeutic implications for diseases such as glaucoma and epilepsy. The compound has shown promise in preliminary studies as a lead structure for developing new carbonic anhydrase inhibitors .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, it has been evaluated for its potential as an α-glucosidase inhibitor, which is relevant for managing diabetes by slowing carbohydrate absorption . The effectiveness of this compound in inhibiting enzyme activity can be attributed to its structural features that facilitate binding to active sites.

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications to the thioether and oxadiazole components significantly influence the potency and selectivity of the compound against various biological targets . This knowledge aids in the design of more effective derivatives with enhanced therapeutic profiles.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one involves interactions with molecular targets such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the oxadiazole and furan rings may interact with other protein domains or cellular components. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized against structurally related derivatives:

Table 1: Structural and Functional Comparisons

Key Structural and Functional Insights

Substituent Position Effects: The 4-bromophenyl group in the target compound likely offers better steric compatibility with hydrophobic enzyme pockets compared to the 3-bromophenyl isomer in Analog 1 .

Heterocyclic Core Modifications: 1,2,4-Triazole (Analog 2) vs. 1,2,4-oxadiazole: Triazoles exhibit stronger hydrogen-bonding capacity, which may explain Analog 2’s superior EC₅₀ against Xanthomonas . Quinazolinone vs. phthalazinone (Analog 3): Quinazolinones generally show broader antimicrobial spectra, while phthalazinones are explored for kinase inhibition .

Cytotoxicity Profile: Quinazolinone derivatives with bulky substituents (e.g., bromophenyl) often exhibit moderate cytotoxicity (IC₅₀ ~10–100 μM on HeLa cells) . Analog 2’s CF₃ group may reduce toxicity by limiting nonspecific binding .

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 471.4 g/mol. The structural components include a quinazolinone core, an oxadiazole moiety, and a furan ring, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antibacterial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole scaffold demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | Staphylococcus aureus | 1–2 µg/mL |

| 1b | Escherichia coli | 0.5–1 µg/mL |

| 1c | Pseudomonas aeruginosa | 2–4 µg/mL |

These findings suggest that the presence of the oxadiazole ring in the compound enhances its antibacterial efficacy compared to standard antibiotics like norfloxacin and vancomycin .

Anticancer Activity

The quinazolinone derivatives have been extensively studied for their anticancer properties. A notable case study involving similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Compounds were shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : Increased expression of pro-apoptotic proteins was observed.

- Inhibition of Metastasis : Compounds reduced cell migration and invasion in vitro.

A specific study reported that a related quinazolinone derivative exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by research on related structures. Many oxadiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and TNF-alpha.

| Activity Type | Measurement Method | Result |

|---|---|---|

| COX-2 Inhibition | Enzymatic Assay | IC50 = 5 µM |

| TNF-alpha Suppression | ELISA | Reduction by 70% at 10 µM |

These results suggest that compounds with similar scaffolds can effectively modulate inflammatory responses .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this quinazolinone-oxadiazole hybrid compound?

The synthesis typically involves:

- Oxadiazole ring formation : Condensation of hydrazides with carboxylic acid derivatives using phosphorus oxychloride (POCl₃) as a cyclizing agent .

- Quinazolinone core assembly : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under reflux conditions in ethanol or methanol .

- Thioether linkage : Coupling the oxadiazole and quinazolinone moieties via nucleophilic substitution, often requiring catalysts like triethylamine and anhydrous solvents (e.g., DMF) to enhance reactivity .

- Purification : Recrystallization in ethanol/methanol mixtures or column chromatography with silica gel (60–120 mesh) .

Key conditions : Temperature control (70–80°C for coupling steps), inert atmosphere (N₂/Ar) to prevent oxidation, and microwave-assisted synthesis to reduce reaction time by 40–60% .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the furan-2-ylmethyl group shows characteristic peaks at δ 6.2–7.4 ppm for aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 524.08 for C₂₃H₁₇BrN₄O₂S) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the quinazolinone core and oxadiazole ring .

- HPLC-PDA : Monitors purity (>95% by area normalization at 254 nm) and detects byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

- Dose-response profiling : Test the compound across a broad concentration range (e.g., 0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ variability due to cell-specific uptake .

- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to validate binding to purported targets (e.g., EGFR kinase) and rule off-target effects .

- Metabolic stability testing : Incubate with liver microsomes to assess if rapid metabolism (e.g., CYP3A4-mediated oxidation) explains discrepancies between in vitro and in vivo efficacy .

Q. What computational strategies can predict interactions between this compound and biological targets?

- Molecular docking (AutoDock Vina) : Model the compound into ATP-binding pockets (e.g., PARP-1) using the oxadiazole ring as a hydrogen bond acceptor and the bromophenyl group for hydrophobic interactions .

- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns to assess conformational flexibility of the furan-2-ylmethyl group .

- QSAR modeling : Use descriptors like logP (predicted 3.2) and polar surface area (85 Ų) to correlate structural features with antimicrobial activity against S. aureus .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Oxadiazole modifications : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and kinase inhibition .

- Quinazolinone substitutions : Introduce a methyl group at position 6 of the quinazolinone core to improve metabolic stability .

- Thioether linker optimization : Replace the methylthio group with a sulfone (-SO₂-) to reduce glutathione-mediated detoxification in cancer cells .

Q. What experimental designs are suitable for assessing pharmacokinetic properties?

- ADME profiling :

- Absorption : Caco-2 permeability assay (Papp > 1 × 10⁻⁶ cm/s indicates moderate absorption) .

- Metabolism : LC-MS/MS analysis of plasma samples after IV/oral dosing in rodents to calculate bioavailability (<30% suggests first-pass effect) .

- Toxicology : Ames test for mutagenicity and hERG assay (IC₅₀ > 10 µM to avoid cardiotoxicity) .

Q. How can researchers address low solubility during formulation development?

- Salt formation : React with HCl or sodium acetate to improve aqueous solubility (>1 mg/mL at pH 7.4) .

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability by 2–3 fold .

- Co-solvent systems : Test PEG-400/water mixtures (70:30 v/v) for parenteral formulations .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout : Validate target dependency by comparing activity in wild-type vs. EGFR-knockout HCT-116 cells .

- Phosphoproteomics : Identify downstream signaling changes (e.g., ERK/MAPK pathway inhibition) via LC-MS/MS .

- In vivo xenograft models : Monitor tumor regression in BALB/c nude mice (dose: 25 mg/kg, IP, q3d) with PET imaging .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|

| Oxadiazole formation | POCl₃, 80°C, 6 hr | Microwave (100°C, 30 min) | |

| Quinazolinone cyclization | Urea, ethanol reflux, 12 hr | Use thiourea for thio derivatives | |

| Thioether coupling | K₂CO₃, DMF, 70°C, 8 hr | Anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.